Bicyclo[2.2.1]heptane-1-carboxylic acid
Overview
Description
Bicyclo[2.2.1]heptane-1-carboxylic acid is a chemical compound that serves as a building block in the synthesis of various polyimides and other complex molecules. It is characterized by its bicyclic structure, which imparts certain physical and chemical properties that make it valuable in materials science and medicinal chemistry.
Synthesis Analysis
The synthesis of derivatives of bicyclo[2.2.1]heptane-1-carboxylic acid has been explored in several studies. For instance, the synthesis of polyimides from bicyclo[2.2.1]heptane-derived dianhydride and aromatic diamines resulted in materials with high solubility and thermal stability . Another study reported the enantioselective synthesis of half-esters of bicyclo[2.2.1]heptanedicarboxylic acid, which are useful chiral building blocks for natural products . Additionally, the synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a rigid analogue of 2-aminoadipic acid, was achieved in six steps from a dibromohexanedioate precursor .
Molecular Structure Analysis
The molecular structure of bicyclo[2.2.1]heptane-1-carboxylic acid derivatives has been determined in several studies. For example, the crystal and molecular structure of a methionine analogue was elucidated using single-crystal X-ray analysis, providing insights into the conformational restrictions imposed by the bicyclic framework . The absolute configuration of related compounds, such as bicyclo[2.2.1]heptan-2-one, was determined through crystallographic studies, which also revealed hydrogen-bonding properties .
Chemical Reactions Analysis
Bicyclo[2.2.1]heptane-1-carboxylic acid and its derivatives participate in various chemical reactions. The rhodium-catalyzed asymmetric addition using bicyclo[2.2.1]hepta-2,5-diene ligands demonstrated high activity and enantioselectivity, showcasing the potential of these compounds in catalysis . The electrochemical oxidation of a methionine analogue of bicyclo[2.2.1]heptane-1-carboxylic acid revealed neighboring group participation, leading to the formation of sulfoxides .
Physical and Chemical Properties Analysis
The physical and chemical properties of bicyclo[2.2.1]heptane-1-carboxylic acid derivatives are influenced by their rigid and alicyclic nature. Polyimides derived from these compounds exhibit high glass transition temperatures and thermal stability, making them suitable for high-performance materials . The solubility of these polymers in polar organic solvents is also noteworthy, as it facilitates the processing of materials into films and other forms . The chiral derivatives of bicyclo[2.2.1]heptanedicarboxylic acid are particularly attractive for their high optical purity, which is essential for applications in asymmetric synthesis .
Scientific Research Applications
Specific Scientific Field
Organic & Biomolecular Chemistry
Summary of the Application
Bicyclo[2.2.1]heptane-1-carboxylates are synthesized via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This method allows rapid access to a wide range of these compounds in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .
Methods of Application or Experimental Procedures
The method involves an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction is distinct from preceding methods, which involve enamine catalysis or Brønsted acid catalysis . Instead, this reaction is effected through a hydrogen bond catalysis .
Results or Outcomes
This method permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner .
Catalytic Borylation
Specific Scientific Field
Summary of the Application
Bicyclo[2.1.1]hexanes undergo a catalytic undirected borylation of tertiary C–H bonds . This reaction is highly selective for the formation of bridgehead boronic esters and is compatible with a broad range of functional groups .
Methods of Application or Experimental Procedures
The method involves an iridium-catalysed borylation of the bridgehead tertiary C–H bond . This reaction is highly selective for the formation of bridgehead boronic esters and is compatible with a broad range of functional groups .
Results or Outcomes
The method is applicable to the late-stage modification of pharmaceuticals containing this substructure and the synthesis of novel bicyclic building blocks . Kinetic and computational studies suggest that C–H bond cleavage occurs with a modest barrier and that the turnover-limiting step of this reaction is an isomerization that occurs prior to reductive elimination that forms the C–B bond .
Preparation of 2-Bromonorbornane-1-carboxylic Acid
Specific Scientific Field
Summary of the Application
Norbornane-2-carboxylic acid, which can be derived from Bicyclo[2.2.1]heptane-2-carboxylic acid, is used in the preparation of 2-Bromonorbornane-1-carboxylic acid . This compound is a useful intermediate in the synthesis of various pharmaceutical compounds .
Results or Outcomes
The outcome of this application is the production of 2-Bromonorbornane-1-carboxylic acid, a useful intermediate in the synthesis of various pharmaceutical compounds .
As a Chiral Auxiliary
Specific Scientific Field
Organic & Biomolecular Chemistry
Summary of the Application
Bicyclo[2.2.1]heptane-1-carboxylates, such as Bornanesultam, are well-known chiral auxiliaries . They are used to control the stereochemistry of reactions, allowing for the synthesis of enantiomerically pure compounds .
Methods of Application or Experimental Procedures
The chiral auxiliary is typically attached to a substrate prior to the reaction . It then controls the stereochemistry of the reaction through steric hindrance or through the formation of a chelate with a metal catalyst .
Results or Outcomes
The use of these chiral auxiliaries allows for the synthesis of enantiomerically pure compounds . This is particularly important in the synthesis of pharmaceuticals, where the chirality of a molecule can significantly affect its biological activity .
As a Key Component in Bioactive Compounds
Specific Scientific Field
Summary of the Application
A bicyclo[2.2.1]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions . It is featured by drug candidates such as LMV-6015 and AMG 221 . Moreover, the bicyclo[2.2.1]heptane scaffold provides the basis for asymmetric synthesis and catalysis .
Results or Outcomes
The outcome of this application is the production of various bioactive compounds and drug candidates .
In the Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives
Specific Scientific Field
Summary of the Application
These discoveries have stimulated the search for further derivatives of cantharidin such as the trimethylene anhydride 6 , monoamide 7 , and esters 8 .
Results or Outcomes
The outcome of this application is the production of various derivatives of cantharidin .
Safety And Hazards
properties
IUPAC Name |
bicyclo[2.2.1]heptane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7(10)8-3-1-6(5-8)2-4-8/h6H,1-5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXGYGYFPTZHLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171989 | |
Record name | Bicyclo(2.2.1)heptane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[2.2.1]heptane-1-carboxylic acid | |
CAS RN |
18720-30-4 | |
Record name | Bicyclo(2.2.1)heptane-1-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018720304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Norbornanecarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143956 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bicyclo(2.2.1)heptane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bicyclo[2.2.1]heptane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Bicyclo(2.2.1)heptane-1-carboxylic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QTU9JW5VKL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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